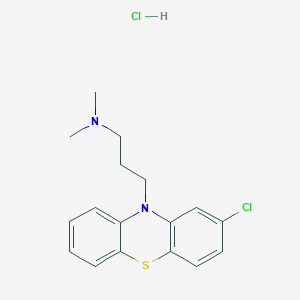

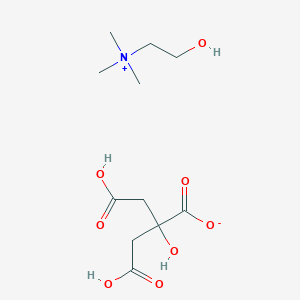

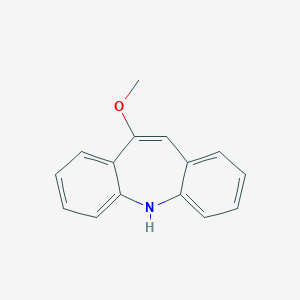

![molecular formula C9H15NO B195782 2-Azaspiro[4.5]decan-3-one CAS No. 64744-50-9](/img/structure/B195782.png)

2-Azaspiro[4.5]decan-3-one

Overview

Description

2-Azaspiro[4.5]decan-3-one, also known as gabapentin-lactam, is an azaspiro compound . It is a degradation product of gabapentin .

Synthesis Analysis

The formation of this compound from gabapentin occurs through intramolecular cyclization in solution . The rate of this formation depends on factors such as the polymorphic modification of crystalline gabapentin, temperature, moisture, shredding rate, and the presence of certain excipients .Molecular Structure Analysis

The molecular formula of this compound is C9H15NO . The InChI representation is InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) . The Canonical SMILES representation is C1CCC2(CC1)CC(=O)NC2 .Chemical Reactions Analysis

The cyclization process of gabapentin, which leads to the formation of this compound, has been described in various studies . The authors of one study developed a 1H qNMR test procedure for the identification and quantification of this compound present in gabapentin active pharmaceutical ingredient (API) and gabapentin products .Physical And Chemical Properties Analysis

The molecular weight of this compound is 153.22 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Antiviral Activity

2-Azaspiro[4.5]decan-3-one derivatives have demonstrated significant potential in antiviral drug development. Compounds bearing the 1-thia-4-azaspiro[4.5]decan-3-one scaffold inhibited the replication of human coronavirus and influenza virus. Specifically, certain derivatives showed promising activity against human coronavirus 229E, with one compound exhibiting an EC50 value of 5.5 µM. These findings highlight the scaffold's relevance in developing antiviral medications (Apaydın et al., 2019).

Antimicrobial Activity

Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have been synthesized and evaluated for antimicrobial properties. These bases showed diverse biological activities, including antibacterial and antifungal effects. The synthesis approach offers advantages like high yields, ease of work-up, and short reaction times. Some of the synthesized Mannich bases displayed higher antimicrobial activity compared to other members (Hussein et al., 2015).

Anticancer Activity

1-Thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated for anticancer activity. These compounds exhibited moderate to high inhibitory activities against various human cancer cell lines, such as HepG-2 (liver hepatocellular carcinoma), PC-3 (prostate adenocarcinoma), and HCT116 (colorectal carcinoma) (Flefel et al., 2017).

Anticonvulsant Activity

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. Modifications to the compound series resulted in the introduction of an aromatic area to the cyclohexane ring. Most compounds exhibited anticonvulsant activity, and the most potent derivatives were identified, providing insights into potential anticonvulsant agents (Obniska et al., 2006).

Mechanism of Action

Target of Action

2-Azaspiro[4.5]decan-3-one is an impurity formed in the synthesis of Gabapentin . Gabapentin is a synthetic and non-benzodiazepine analogue of γ-aminobutyric acid (GABA), which is used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment .

Mode of Action

The formation of this compound occurs through intramolecular cyclization in solution . This process is influenced by several factors including the polymorphic modification of Gabapentin, temperature, moisture, shredding rate, and presence of some excipients .

Biochemical Pathways

The exact biochemical pathways affected by 2-Azaspiro[4It is known to be a metabolite found in the small intestine of mus musculus (mouse) and in the whole organism of nippostrongylus brasiliensis .

Pharmacokinetics

The pharmacokinetics of 2-Azaspiro[4It is known that the rate of its formation from crystalline gabapentin depends on several factors including its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Result of Action

The molecular and cellular effects of 2-Azaspiro[4It is known to demonstrate some toxicity rate (ld 50 = 300 mg/kg, white mice) .

Action Environment

The action of this compound is influenced by environmental factors. The rate of its formation from crystalline Gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .

Biochemical Analysis

Biochemical Properties

It is known to form through intramolecular cyclization in solution . The rate of formation depends on factors such as temperature, moisture, and the presence of certain excipients .

Cellular Effects

It is known to demonstrate some toxicity .

Molecular Mechanism

It is known to form through intramolecular cyclization .

Temporal Effects in Laboratory Settings

It is known that its formation rate depends on factors such as temperature and moisture .

Dosage Effects in Animal Models

It is known to demonstrate some toxicity .

Metabolic Pathways

It is known to form as an impurity in the synthesis of Gabapentin .

Properties

IUPAC Name |

2-azaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWPQJDOQPSNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215070 | |

| Record name | Gabapentin-lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64744-50-9 | |

| Record name | 2-Azaspiro[4.5]decan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64744-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin-lactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064744509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin-lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-pentamethylene-4-butyrolactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Azaspiro[4.5]decan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN LACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IP6953295 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis pathways described for 2-Azaspiro[4.5]decan-3-one?

A1: Two distinct synthesis pathways for this compound are highlighted in the provided research papers:

- Traditional Synthesis: This route involves a series of reactions including a Knoevenagel condensation, Michael addition, catalytic hydrogenation, and hydrolysis. This method is described in the paper "Synthesis of Gabapentin Hydrochloride" [].

- Gold Carbene-Mediated Dearomatization: This novel approach utilizes gold carbene species derived from ynamides to achieve dearomatization of phenols, ultimately yielding 2-Azaspiro[4.5]decan-3-ones. This method, detailed in "Catalytic Dearomative Spirocyclization via Gold Carbene Species Derived from Ynamides: Efficient Synthesis of 2-Azaspiro[4.5]decan-3-ones" [], offers potential advantages in terms of reaction conditions and starting materials.

Q2: How does the structure of this compound influence its interactions with other molecules?

A2: The crystal structure of this compound, specifically in its complex with chloranilic acid, reveals key structural features []. The cyclohexane ring adopts a chair conformation while the 3-azaspiro ring exists in a slightly distorted chair conformation. These conformations, along with the spatial arrangement of the N-H and O atoms, enable the formation of strong hydrogen bonds. This hydrogen bonding capacity is further evidenced by the interaction of this compound with chloranilic acid, forming chains mediated by N—H⋯O and O—H⋯O hydrogen bonds []. This structural insight provides a basis for understanding how this compound may interact with other molecules, including potential drug targets or enzymes.

Q3: What are the potential advantages of the gold carbene-mediated synthesis of 2-Azaspiro[4.5]decan-3-ones?

A3: The study highlighting the gold carbene-mediated synthesis of 2-Azaspiro[4.5]decan-3-ones [] presents several potential advantages over traditional methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

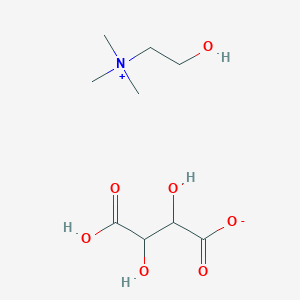

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)